molecular formula C9H9ClN2OS B037821 2-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide CAS No. 124476-88-6

2-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide

Cat. No. B037821
M. Wt: 228.7 g/mol
InChI Key: FIXRIQLWMBHSRM-UHFFFAOYSA-N
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Description

“2-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide” is a chemical compound with the CAS Number: 124476-88-6 . It has a molecular weight of 228.7 .

Physical and Chemical Properties The compound is a powder at room temperature . It has a melting point of 201-203°C .

Scientific Research Applications

Organic Chemistry - Cyanoacetylation of Amines

Summary of the Application

The compound is used in the cyanoacetylation of amines, which is a process used to prepare N-cyanoacetamides . These N-cyanoacetamides are important precursors for heterocyclic synthesis and are used extensively to form a variety of heterocyclic compounds .

Methods of Application

The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .

Results or Outcomes

The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . In addition, the diverse biological activities reported for many derivatives of cyanoacetamide have also drawn the attention of biochemists in the last decade .

Polymer Chemistry - Chain Transfer Agent

Summary of the Application

The compound is used as a chain transfer agent (CTA), also referred to as a RAFT Agent, that can control chain growth in free radical polymerization, producing polymers with well-defined molecular weights, and low polydispersities .

Methods of Application

The compound is added to the polymerization reaction where it can control the chain growth by transferring its chain to the growing polymer .

Results or Outcomes

The use of this compound as a chain transfer agent results in the production of polymers with well-defined molecular weights and low polydispersities .

Synthesis of 2-Oxopyridine Derivatives

Summary of the Application

The compound is used in the synthesis of 2-oxopyridine derivatives . These derivatives are important in the field of medicinal chemistry due to their biological activities .

Methods of Application

The synthesis involves the treatment of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide with active methylene reagents . This reaction takes place via a 1,3-dinucleophilic attack by the active methylene reagent on the acetamido 1,3-bielectrophilic moiety of the starting compound .

Results or Outcomes

The reaction results in the formation of the respective 2-oxopyridine derivatives .

Synthesis of Biologically Active Compounds

Summary of the Application

The compound is used in the synthesis of biologically active compounds . These compounds have potential applications in the development of chemotherapeutic agents .

Methods of Application

The synthesis involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . Different reaction conditions are used to yield cyanoacetamide derivatives .

Results or Outcomes

The resulting cyanoacetamide derivatives have diverse biological activities and have drawn the attention of biochemists in the last decade .

Synthesis of Phenoxy Thiazoles

Summary of the Application

The compound is used in the synthesis of phenoxy thiazoles . These compounds are important in the field of medicinal chemistry due to their biological activities .

Results or Outcomes

The resulting phenoxy thiazoles have shown cytotoxic and anti-proliferative activity against multiple cancer cells .

Preparation of N-Cyanoacetamides

Summary of the Application

The compound is used in the preparation of N-cyanoacetamides . These compounds are important precursors for heterocyclic synthesis .

Methods of Application

The preparation of N-cyanoacetamides involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . Different reaction conditions are used to yield cyanoacetamide derivatives .

Results or Outcomes

The resulting N-cyanoacetamides can take part in a variety of condensation and substitution reactions . They have diverse biological activities and have drawn the attention of biochemists in the last decade .

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2OS/c1-5-6(2)14-9(7(5)4-11)12-8(13)3-10/h3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIXRIQLWMBHSRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00365843
Record name 2-Chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide

CAS RN

124476-88-6
Record name 2-Chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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